4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core structure substituted with bromine and nitro groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination and nitration of a pyrrolo[3,2-d]pyrimidine precursor. One common method involves the slow addition of 1-bromopyrrolidine-2,5-dione to a suspension of 4-chloro-7H-pyrrolo[3,2-d]pyrimidine in dichloromethane, followed by stirring the reaction mixture overnight at room temperature . The resulting product is then isolated by filtration and purified.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products with different functional groups replacing the bromine or nitro groups.
Reduction: 4-Amino-7-bromo-5H-pyrrolo[3,2-d]pyrimidine.
Oxidation: Products with oxidized functional groups, though specific examples are less documented.
Scientific Research Applications
4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its effects on various biological pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active sites of these enzymes, thereby blocking their activity and affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another halogenated pyrrolo[2,3-d]pyrimidine with similar biological activities.
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine:
Uniqueness
4-Bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
943846-24-0 |
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Molecular Formula |
C6H3BrN4O2 |
Molecular Weight |
243.02 g/mol |
IUPAC Name |
4-bromo-7-nitro-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C6H3BrN4O2/c7-6-5-4(9-2-10-6)3(1-8-5)11(12)13/h1-2,8H |
InChI Key |
CHSBWUNXFWJRNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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